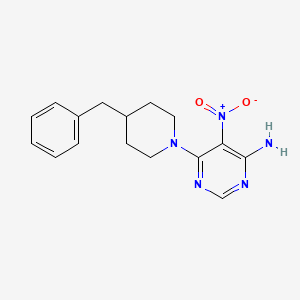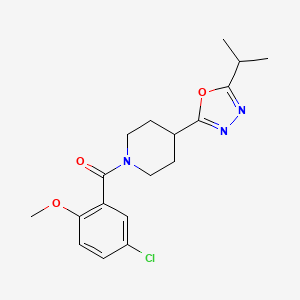
(5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of halogenated methanones with various heterocyclic amines. For example, a series of aryl methanones were synthesized using TBAB and K2CO3 as catalysts, starting from chloromethyl thiadiazoles and hydroxyphenyl methanones . This suggests that the synthesis of the compound of interest might also involve a similar condensation reaction between a chloromethoxyphenyl methanone and an isopropyl-oxadiazolyl piperidine.
Molecular Structure Analysis
The molecular structure of related compounds shows significant variation in dihedral angles between aromatic rings and piperidine rings, as seen in the adduct comprising hydroxypiperidin-1-yl and piperidin-1-yl substituents . This indicates that the compound of interest may also exhibit a complex three-dimensional structure with varying dihedral angles, which could influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often characterized by their interactions with other molecules. For instance, the formation of intermolecular hydrogen bonds can lead to the formation of extended chains in the crystal structure . This implies that the compound of interest may also participate in similar hydrogen bonding, which could affect its solubility and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the presence of chloro and methoxy groups can affect the electron distribution and polarity of the molecule, potentially impacting its solubility and reactivity . The antimicrobial activity of some aryl methanones suggests that the compound of interest may also possess such biological properties, depending on the specific substituents present in its structure .
Wissenschaftliche Forschungsanwendungen
Role in Molecular Structure and Crystal Packing
A study by Sharma et al. (2019) investigated the role of non-covalent interactions in the crystal packing of derivatives of (5-Chloro-2-methoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone. These compounds are notable for containing a biologically active 1,2,4-oxadiazol moiety. The research highlighted the significance of lone pair-π interactions and halogen bonds in the crystal structures of these compounds, which are crucial for their supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antibacterial Activity
Rai et al. (2010) explored the antibacterial properties of novel derivatives of this compound. These compounds displayed significant antibacterial activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus, showcasing their potential in medicinal chemistry (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Synthesis and Characterization
Kumara et al. (2017) synthesized and characterized new compounds related to this compound. This study provided insights into the chemical structures and properties of these compounds, contributing to a better understanding of their potential applications in various scientific fields (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .
Pharmacokinetics
Based on its structural features, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Compounds with similar structures have been known to exert various biological effects, including anti-inflammatory, analgesic, and antiproliferative activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH values could affect the compound’s ionization state, potentially altering its absorption and distribution. Similarly, high temperatures could increase the rate of the compound’s metabolism, potentially reducing its efficacy .
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-11(2)16-20-21-17(25-16)12-6-8-22(9-7-12)18(23)14-10-13(19)4-5-15(14)24-3/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFYYZMLRYRNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)
![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)
![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)
![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)
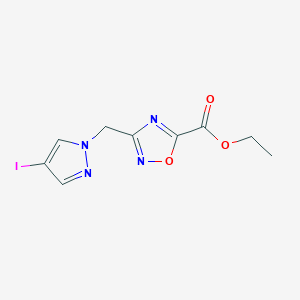

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)
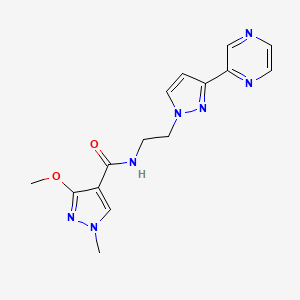

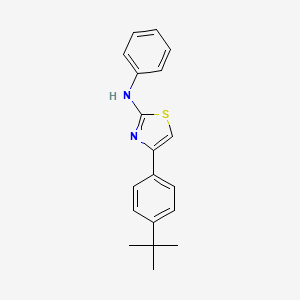
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)
![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)

